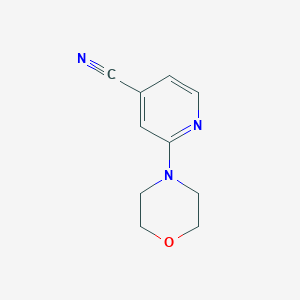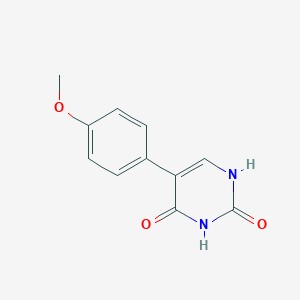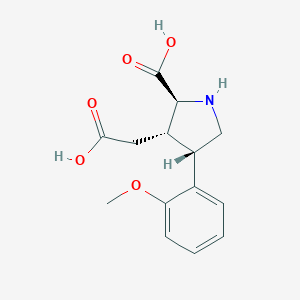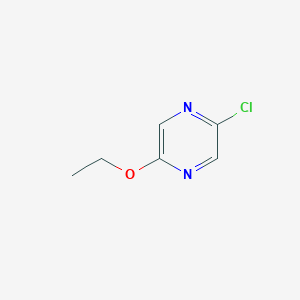
2-Morpholinoisonicotinonitrile
Übersicht
Beschreibung
2-Morpholinoisonicotinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.22 . It is used in research and development .
Synthesis Analysis
The synthesis of morpholines, which includes 2-Morpholinoisonicotinonitrile, has seen significant advancements. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of 2-Morpholinoisonicotinonitrile consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Physical And Chemical Properties Analysis
2-Morpholinoisonicotinonitrile is a solid at room temperature . The compound should be stored in a dry place at room temperature .Wissenschaftliche Forschungsanwendungen
Oligonucleotide Therapies
2-Morpholinoisonicotinonitrile is a key component in the synthesis of modified morpholino monomers, which are crucial for the development of oligonucleotide therapies . These therapies are designed to treat mutagenic diseases by regulating gene expression and blocking the production of degenerate proteins.
Peptide Synthesis
This compound has found wide application in peptide synthesis . Peptides have various functions in the body, including as hormones, neurotransmitters, growth factors, and antibiotics, making this application vital for medical research and drug development.
HIV Protease Inhibitors
Researchers have utilized 2-Morpholinoisonicotinonitrile in the development of HIV protease inhibitors . These inhibitors are a class of antiretroviral drugs used to treat HIV/AIDS by preventing the virus from replicating within the body.
Antimicrobial Agents
The compound is also used in the creation of antimicrobial agents . These agents are essential for fighting bacterial, viral, and fungal infections, and their development is critical in the face of rising antibiotic resistance.
Obesity and Diabetes Therapeutics
2-Morpholinoisonicotinonitrile plays a role in the synthesis of therapeutics for obesity and diabetes . These diseases are global health concerns, and the development of effective treatments is a high priority.
Cancer Treatment
The compound is involved in the production of treatments for various types of tumors . Cancer research is one of the most intensive areas of medical research, and new treatments are constantly being sought.
Sexual Dysfunction Medication
Medications for sexual dysfunction have also been developed using 2-Morpholinoisonicotinonitrile . These medications improve the quality of life for individuals affected by such conditions.
Pain Management
Lastly, it has applications in the creation of pain management therapies . Effective pain management is crucial for many medical treatments and for improving patients’ comfort and recovery rates.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-morpholin-4-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBSABVDSSVALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562496 | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoisonicotinonitrile | |
CAS RN |
127680-91-5 | |
| Record name | 2-(4-Morpholinyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)






![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)



![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
